11-(1,5-dimethyl-1H-pyrazol-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
The compound 11-(1,5-dimethyl-1H-pyrazol-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one features a dibenzo[b,e][1,4]diazepin-1-one core fused with a 1,5-dimethylpyrazole moiety. The synthesis of such compounds typically involves regioselective strategies, such as the reaction of ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates with amines, followed by cyclization to form the diazepinone scaffold .
Properties
IUPAC Name |
6-(1,5-dimethylpyrazol-4-yl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-11-12(10-19-22(11)2)18-17-15(8-5-9-16(17)23)20-13-6-3-4-7-14(13)21-18/h3-4,6-7,10,18,20-21H,5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKKZCLGRIRINV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2C3=C(CCCC3=O)NC4=CC=CC=C4N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 11-(1,5-dimethyl-1H-pyrazol-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo[1,4]diazepine family and has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors that contain pyrazole and dibenzo[1,4]diazepine moieties. The synthetic pathways are crucial as they determine the purity and yield of the final product. Various methods including microwave-assisted synthesis and solvent-free conditions have been explored to enhance efficiency and reduce environmental impact.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing pyrazole derivatives. For instance, similar pyrazole-containing compounds have demonstrated significant antiproliferative effects against various cancer cell lines including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
Key Findings:
- Apoptosis Induction: Compounds similar to our target compound have shown to enhance caspase-3 activity significantly in cancer cells at micromolar concentrations .
- Microtubule Destabilization: Certain derivatives exhibited effective inhibition of microtubule assembly, suggesting potential as microtubule-destabilizing agents .
| Compound | Activity | Concentration (μM) | Effect |
|---|---|---|---|
| 7d | Apoptosis Induction | 10.0 | Caspase-3 activation (1.33–1.57 times) |
| 7h | Cell Cycle Arrest | 2.5 | G2/M phase arrest |
| 10c | Microtubule Inhibition | 20.0 | 40.76–52.03% inhibition |
Antibacterial and Antifungal Activities
Compounds with similar structures have also been evaluated for their antibacterial and antifungal properties. The presence of the pyrazole ring is often linked to enhanced biological activity against a range of pathogens.
Case Study:
A study evaluated various derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Compounds demonstrated zones of inhibition ranging from 16.82 mm to 26.08 mm at concentrations of 50 µg/mL .
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes: Compounds may inhibit enzymes critical for tumor growth such as topoisomerases and kinases.
- Disruption of Cell Signaling: Pyrazole derivatives can interfere with signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The target compound’s 1,5-dimethylpyrazole group contrasts with chlorophenyl (), nitroaryl (), and coumarin () substituents in analogues. These groups influence lipophilicity, solubility, and target binding.
Synthetic Complexity: The target compound’s two-step synthesis (oxirane ring-opening and cyclization ) is more efficient than multi-step routes for analogues with bulky substituents (e.g., hexanoyl in ).
Comparison with Pyrazolo-Fused Diazepinones
The pyrazolo[3,4-c][1,6]benzodiazocin-11-one system (e.g., 7-substituted derivatives ) differs from the target compound in ring size and fusion pattern:
- Ring System : Pyrazolo[3,4-c][1,6]benzodiazocin-11-one features an eight-membered ring fused to pyrazole, while the target compound has a seven-membered diazepine fused to dibenzene .
- Bioactivity : Pyrazolo-benzodiazocin derivatives have shown promise in CNS disorders due to their conformational flexibility , whereas the target compound’s rigid dibenzo framework may favor selective receptor interactions.
Pharmacokinetic and Functional Implications
- Solubility : The 1,5-dimethylpyrazole group in the target compound likely enhances aqueous solubility compared to chlorophenyl (logP ~4.5) or coumarin derivatives (logP ~5.2) .
Q & A
Q. How can environmental fate studies be integrated into early-stage research?
- Methodological Answer : Follow OECD guidelines for:
- Hydrolysis stability (pH 4–9 buffers, 50°C).
- Soil adsorption (batch equilibrium method, Kd calculations).
- Aquatic toxicity (Daphnia magna acute exposure) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
